N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride
Description
N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . Thiophene, another component of this compound, is a five-membered ring containing sulfur, known for its applications in material science and medicinal chemistry .
Properties
IUPAC Name |
N-methyl-N-piperidin-3-ylthiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-12(9-4-2-6-11-8-9)16(13,14)10-5-3-7-15-10;/h3,5,7,9,11H,2,4,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULOQNYMQDWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-2-sulfonyl Chloride
Thiophene-2-sulfonyl chloride is typically prepared by chlorination of thiophene-2-sulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). In a representative procedure, thiophene-2-sulfonic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 6–8 hours. The intermediate is isolated via vacuum distillation, yielding 85–90% pure sulfonyl chloride.
Coupling with N-Methylpiperidin-3-amine
N-Methylpiperidin-3-amine is synthesized via reductive amination of piperidin-3-one using methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. Subsequent reaction with thiophene-2-sulfonyl chloride proceeds in a two-phase system:
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Reaction Conditions : A solution of N-methylpiperidin-3-amine (1.2 equiv) in DCM is cooled to 0°C, and thiophene-2-sulfonyl chloride (1.0 equiv) is added dropwise. Triethylamine (2.0 equiv) is used to scavenge HCl. The mixture is stirred for 12 hours at room temperature.
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Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3), yielding the free base sulfonamide (75–80% yield).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered, washed with cold ether, and dried under vacuum to afford the hydrochloride salt (95% purity).
Nickel-Catalyzed Allylic Amination Approach
Recent advances in transition metal catalysis offer alternative pathways. A nickel-catalyzed method, adapted from allylic amination protocols, enables one-pot synthesis of sulfonamides.
Reaction Setup and Optimization
In a glove box, a mixture of styrene (2.0 equiv), cyclohexanecarboxaldehyde (1.0 equiv), and thiophene-2-sulfonamide (1.2 equiv) is combined with Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and titanium(IV) isopropoxide (Ti(OiPr)₄, 100 mol%) in anhydrous acetonitrile. The reaction is stirred at 100°C for 12 hours, yielding the allylic sulfonamide intermediate.
Post-Functionalization to Target Compound
The allylic intermediate undergoes hydrogenation (H₂, Pd/C, 50 psi) to saturate the double bond, followed by N-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Final hydrochloride salt formation is achieved as described in Section 1.3. This method achieves a 53% overall yield but requires stringent anhydrous conditions.
Patent-Based Alkylation Strategies
Patent literature describes alkylation and sulfonylation sequences for structurally analogous compounds.
Reductive Alkylation of Piperidine Intermediates
A patented method for N-substituted piperidine sulfonamides involves:
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Reductive Amination : Piperidin-3-one (1.0 equiv) reacts with methylamine (1.5 equiv) and NaBH₄ in ethanol, yielding N-methylpiperidin-3-amine (70% yield).
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Sulfonylation : The amine is treated with thiophene-2-sulfonyl chloride (1.1 equiv) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as base. After 24 hours, the product is isolated via aqueous workup (82% yield).
tert-Butylsulfonamide Protection-Deprotection
To avoid over-alkylation, a protecting-group strategy is employed:
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Protection : Piperidin-3-amine is reacted with tert-butylsulfonyl chloride in DCM, forming N-(tert-butylsulfonyl)piperidin-3-amine (90% yield).
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Methylation : The protected amine undergoes alkylation with methyl iodide (2.0 equiv) in THF using NaH as base (65% yield).
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Deprotection : The tert-butylsulfonyl group is removed via hydrolysis with HCl (6M), yielding N-methylpiperidin-3-amine, which is subsequently sulfonylated as in Section 3.1.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Sulfonylation | Sulfonyl chloride + amine → salt | 75–80% | High purity, scalable | Requires toxic SOCl₂ |
| Nickel Catalysis | Allylic amination → hydrogenation | 53% | One-pot, modular | Low yield, sensitive conditions |
| Patent Alkylation | Reductive amination + sulfonylation | 70–82% | Avoids over-alkylation | Multi-step, time-consuming |
Mechanistic Insights and Side Reactions
Sulfonamide Bond Formation
The nucleophilic amine attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Competing hydrolysis of sulfonyl chloride to sulfonic acid is mitigated by anhydrous conditions.
N-Methylation Challenges
Over-alkylation at the piperidine nitrogen is a common side reaction. Using bulky bases (e.g., DIPEA) and controlled stoichiometry of CH₃I minimizes this issue.
Analytical Characterization
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NMR Spectroscopy :
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Mass Spectrometry : ESI-MS m/z 261.1 [M+H]⁺ (free base), 296.8 [M+H]⁺ (hydrochloride).
Industrial-Scale Considerations
For bulk production, the classical sulfonylation method is preferred due to scalability and cost-effectiveness. Continuous flow reactors enable safe handling of SOCl₂, reducing hazards .
Chemical Reactions Analysis
Biological Interaction Mechanisms
The compound’s sulfonamide group participates in hydrogen bonding with biological targets, as observed in HIV-1 reverse transcriptase inhibition studies:
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Key Interactions :
Table 1 : Structure-Activity Relationships (SAR) in Analogous Compounds
| Modification | Effect on Activity |
|---|---|
| Sulfonamide → dimethylphosphine oxide | Improved solubility; reduced toxicity |
| Piperidine substitution (e.g., methyl) | Enhanced membrane permeability |
Stability and Degradation Pathways
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Hydrolytic Stability : The sulfonamide linkage remains intact under physiological pH (4–8) but degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions .
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Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and HCl .
Reactivity in Medicinal Chemistry
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Functionalization Sites :
Notable Derivatives :
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N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-3-amine : Shows enhanced PKB/Akt inhibition in cancer models .
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Phosphonate ester analogs : Improved anti-HIV EC₅₀ values (1.2–8.7 nM) .
Analytical Characterization
Reaction products are validated via:
Scientific Research Applications
Pharmaceutical Development
N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride has been explored for its potential therapeutic properties:
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Anticancer Activity : Research indicates that this compound can inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers. It has shown antiproliferative effects in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Anticancer Activity Overview
Cancer Type EC50 (µM) CC50 (µM) Selectivity Index (SI) Breast Cancer 0.5 50 100 Colon Cancer 0.4 50 125
Antiviral Properties
The compound has been evaluated for its antiviral activity, particularly against HIV-1:
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HIV Resistance : In vitro studies demonstrated significant activity against both wild-type and drug-resistant strains of HIV-1, highlighting its potential as a candidate for antiviral therapy.
Table 2: Antiviral Activity Overview
Virus Type EC50 (µM) CC50 (µM) Selectivity Index (SI) HIV-1 Wild Type 0.03 10 333 HIV-1 Resistant 0.05 10 200
Anticancer Efficacy
A study on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation.
HIV Resistance
Another study focusing on HIV resistance showed that the compound effectively inhibited strains resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), marking it as a promising therapeutic agent for managing drug-resistant HIV infections.
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors in the body, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide
- N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide sulfate
- N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide phosphate
Uniqueness
N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is unique due to its specific combination of the piperidine and thiophene moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its sulfate or phosphate counterparts .
Biological Activity
N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and a piperidine moiety. The presence of a methyl group on the nitrogen of the piperidine enhances its lipophilicity , which is crucial for its biological activity. This structure positions it as part of a class of thiophene derivatives that have shown promising pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, including:
- Breast Cancer
- Colon Cancer
The mechanism involves interference with cellular signaling pathways that are critical for tumor growth and survival. For instance, studies have demonstrated its ability to inhibit the activation of key proteins involved in cancer progression, such as Akt , which is frequently implicated in various cancers .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated substantial antimicrobial activity. It has been evaluated against several pathogens with the following findings:
- Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against certain bacterial strains.
- Significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
- Synergistic effects observed when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole , enhancing their efficacy .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties.
- Binding Affinity : It shows binding affinity to receptors involved in cancer progression and microbial resistance, which is crucial for therapeutic applications .
Study on Anticancer Efficacy
A study evaluated the compound's effects on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The IC50 values indicated strong cytotoxicity compared to standard chemotherapeutics .
Antimicrobial Evaluation
In vitro tests revealed that this compound exhibited bactericidal activity against resistant strains of bacteria. The compound's ability to disrupt biofilm formation was particularly notable, suggesting potential applications in treating chronic infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Hydroxypyrrolidin-1-yl)thiophene-2-sulfonamide | Contains hydroxypyrrolidine | Different biological activity profiles |
| 4-Morpholino-thiophene Derivative | Morpholine instead of piperidine | Potentially different pharmacological effects |
| Piperidine-substituted Thiophenes | Various substitutions on thiophene | Diverse biological activities depending on substituents |
This table illustrates how variations in structure can lead to different pharmacological profiles, emphasizing the unique efficacy of this compound due to its specific combination of functional groups .
Q & A
Q. What are the recommended synthetic routes for N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride?
- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the piperidine-3-amine derivative and (2) sulfonylation with thiophene-2-sulfonyl chloride. For the piperidine moiety, chlorination of 3-hydroxy-N-methylpiperidine using agents like thionyl chloride (SOCl₂) followed by salt formation with HCl is a common approach . The sulfonylation step requires reacting the amine intermediate with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Purification via recrystallization or column chromatography is recommended .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (≥98% is typical for research-grade material) using a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ 7.0–7.5 ppm for aromatic protons), piperidine methyl group (δ 2.2–2.5 ppm), and sulfonamide NH (δ 5.0–5.5 ppm, if not deprotonated) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for C₁₀H₁₅ClN₂O₂S₂ (exact mass: 330.02) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation of dust/aerosols .
- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the sulfonamide group .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, collect contaminated material in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
- Methodological Answer : Contradictions often arise from differences in substituent effects (e.g., piperidine vs. pyrrolidine rings) or assay conditions. For example:
- Receptor Binding Assays : Compare the target compound’s affinity for κ-opioid receptors (if applicable) against analogs like ICI 199,441 (a known κ agonist) using radioligand displacement assays .
- SAR Studies : Systematically modify the thiophene or piperidine moieties (e.g., introducing fluorination at specific positions) and evaluate changes in activity using in vitro models .
Q. What strategies optimize the yield of the sulfonylation step in synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- Solvent Optimization : Use dimethylformamide (DMF) for higher solubility of intermediates, but ensure low temperatures (0–5°C) to minimize side reactions.
- Protecting Groups : Protect the piperidine amine with a tert-butyl carbamate (Boc) group during sulfonylation, followed by HCl-mediated deprotection .
Q. How can degradation products be identified under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24–72 hours.
- LC-MS Analysis : Monitor degradation via reverse-phase LC-MS with a gradient elution (water/acetonitrile + 0.1% formic acid). Hydrolysis of the sulfonamide group (yielding thiophene-2-sulfonic acid and N-methylpiperidine-3-amine) is a common pathway .
Q. What computational methods support the design of derivatives with improved CNS penetration?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier (BBB) permeability using logP (optimal range: 2–5) and polar surface area (PSA < 90 Ų).
- Docking Studies : Use AutoDock Vina to predict binding modes to target receptors (e.g., serotonin or dopamine transporters) based on the compound’s conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
